molecular formula C21H22N6O2S B2751737 N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1207000-79-0

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide

Cat. No. B2751737
CAS RN: 1207000-79-0
M. Wt: 422.51
InChI Key: FGCGXALISYPKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic and PPARγ Activation

A study found that a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share a similar structural motif with the compound , demonstrated dual-acting hypoglycemic effects by activating glucokinase (GK) and PPARγ. This suggests potential applications in diabetes management through the modulation of glucose levels and lipid metabolism (Huihui Song et al., 2011).

ACAT-1 Inhibition for Cardiovascular Diseases

Another study identified a compound structurally related to N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This enzyme is a target for the treatment of atherosclerosis and related cardiovascular diseases, indicating the compound's potential for further development in cardiovascular therapeutic research (K. Shibuya et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Research on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , showed that these compounds have significant antimicrobial and anti-inflammatory activities. This suggests the compound's structural framework could be exploited in designing new antimicrobial and anti-inflammatory agents (A. Abu‐Hashem et al., 2020).

Anticancer Potential

Derivatives of N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)-2-phenylacetamide were synthesized and evaluated for their anticancer activity. Some compounds showed selective influence on cancer cell lines, suggesting potential applications in cancer research and therapy development (Savita G. Ghule et al., 2013).

properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c28-18(13-16-5-2-1-3-6-16)25-21-24-17(15-30-21)14-19(29)26-9-11-27(12-10-26)20-22-7-4-8-23-20/h1-8,15H,9-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCGXALISYPKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.